molecular formula C16H21NO6 B1679267 Remetinostat CAS No. 946150-57-8

Remetinostat

カタログ番号 B1679267
CAS番号: 946150-57-8
分子量: 323.34 g/mol
InChIキー: XDZAHHULFQIBFE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Remetinostat is a histone deacetylase (HDAC) inhibitor . It was developed for topical use in early-stage mycosis-fungoides cutaneous T-cell lymphoma (MF-CTCL) . The unique design of Remetinostat enables topical application, making it active only in the skin . As soon as it reaches the bloodstream, it is degraded, avoiding the side effects associated with other HDAC inhibitors .

科学的研究の応用

Application in Basal Cell Carcinoma Treatment

Remetinostat, a topical pan-HDAC inhibitor, has been investigated for its efficacy and safety in treating Basal Cell Carcinoma (BCC). A study by Kilgour et al. (2021) in "Clinical Cancer Research" conducted a Phase II trial, demonstrating significant tumor size reduction in BCC patients. Remarkably, 54.8% of tumors showed complete resolution with no systemic adverse events reported, highlighting its potential as a non-invasive treatment for BCC (Kilgour et al., 2021).

Role in Cancer Chemotherapy and Pharmacology

Remetinostat's impact extends to broader oncological research. For instance, Liu et al. (2008) in "Cancer Chemotherapy and Pharmacology" explored the antimetastatic efficacy of retinoids on melanoma. The study found retinoids, including Remetinostat, to have significant anti-invasion effects, enhancing the antitumor activity of cisplatin in vivo (Liu et al., 2008).

Impact on Molecular Imaging and Therapy

Remetinostat's relevance is also seen in nuclear medicine for diagnostic molecular imaging and therapy. Rey's (2010) research in "Current Medicinal Chemistry" underscores the importance of radiometals, such as those used with Remetinostat, in detecting metabolic abnormalities associated with diseases (Rey, 2010).

将来の方向性

Remetinostat has shown positive clinical efficacy and acceptable tolerability without systemic side effects in three types of skin cancer . It has been granted Orphan Drug Designation (ODD) in the US . In December 2018, Medivir had clarifying and positive discussions with FDA about the design of the phase III program for MF-CTCL . One successful phase III study is expected to be sufficient for market approval as treatment for patients with early-stage MF-CTCL .

特性

IUPAC Name

methyl 4-[8-(hydroxyamino)-8-oxooctanoyl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-22-16(20)12-8-10-13(11-9-12)23-15(19)7-5-3-2-4-6-14(18)17-21/h8-11,21H,2-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZAHHULFQIBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647779
Record name Methyl 4-{[8-(hydroxyamino)-8-oxooctanoyl]oxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Remetinostat

CAS RN

946150-57-8
Record name Remetinostat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946150578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remetinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14869
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 946150-57-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748492
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-{[8-(hydroxyamino)-8-oxooctanoyl]oxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMETINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37NT056AT4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Remetinostat
Reactant of Route 2
Reactant of Route 2
Remetinostat
Reactant of Route 3
Reactant of Route 3
Remetinostat
Reactant of Route 4
Reactant of Route 4
Remetinostat
Reactant of Route 5
Reactant of Route 5
Remetinostat
Reactant of Route 6
Remetinostat

Citations

For This Compound
56
Citations
JM Kilgour, A Shah, NM Urman, S Eichstadt… - Clinical Cancer …, 2021 - AACR
… We hypothesized that remetinostat may inhibit HH signaling by preventing deacetylation of GLI1 (8). To assess HH signaling, we assayed GLI1 expression in six paired pre- and …
Number of citations: 15 aacrjournals.org
JM Kilgour, A Shah, S Eichstadt, I Bailey… - JAMA …, 2022 - jamanetwork.com
… treatment with remetinostat. Three tumors before and after topical treatment with remetinostat, … We recently completed a trial of remetinostat for basal cell carcinoma with positive results, …
Number of citations: 3 jamanetwork.com
M Duvic, J Guitart, A Huen, P Porcu, N LeBoeuf… - medivir.com
Bild 1 Page 1 Anti-pruritic properties of Remetinostat (SHAPE),a topical histone deacetylase inhibitor (HDACi); Data from a randomised Phase 2 study in patients with stage IA-IIA …
Number of citations: 2 www.medivir.com
ML Fuerst - 2021 - journals.lww.com
… is needed, our results suggest that remetinostat could be a safe and … the longevity of the response to remetinostat, she noted. “We … “Our study also showed remetinostat's clinical efficacy …
Number of citations: 2 journals.lww.com
P Zhang, M Zhang - Frontiers in Oncology, 2021 - frontiersin.org
… Remetinostat gel is the only HDACi that has been investigated for the treatment of topical … II trials of remetinostat, patients with limited-stage (IA–IIA) CTCL benefited from remetinostat gel …
Number of citations: 8 www.frontiersin.org
R Concu, AK Goyal, U Gupta - Current Topics in Medicinal …, 2023 - ingentaconnect.com
Non-invasive route of drug delivery has always fostered potential merits in comparison to parenteral and other systemic routes. Topical and transdermal routes have emerged with huge …
Number of citations: 3 www.ingentaconnect.com
J Halder, A Mishra, B Kar, G Ghosh… - Current Topics in …, 2023 - ingentaconnect.com
… remetinostat, a histone deacetylase inhibitor effective against skin cancer. 54.8% of Bcc patients treated with a topical gel of remetinostat … A Phase II trial of topical 1 % remetinostat in …
Number of citations: 2 www.ingentaconnect.com
S Quah, G Subramanian, P Sampath - Dermatology and Therapy, 2021 - Springer
… Another HDACi, remetinostat, was modified for topical use in basal cell carcinoma and cutaneous T-cell lymphoma. While the effect of remetinostat on AD lesions is unknown, similar …
Number of citations: 5 link.springer.com
AT Lopez, S Bates, L Geskin - American journal of clinical dermatology, 2018 - Springer
… Subsequently, a phase II multicenter study was conducted in which 61 patients with MF (stage IA–IIA) were randomized to receive remetinostat gel 0.5% twice daily, 1% once daily, or 1…
Number of citations: 49 link.springer.com
M Duvic, J Guitart, A Huen, P Porcu, NR LeBoeuf… - Journal of Investigative …, 2018 - Elsevier
Number of citations: 4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。